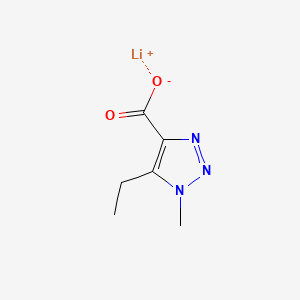
Ethyl 3-amino-4-(1h-1,2,4-triazol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-4-(1h-1,2,4-triazol-1-yl)benzoate is an organic compound that features a benzoate ester linked to a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-(1h-1,2,4-triazol-1-yl)benzoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and nitriles.
Attachment to the Benzoate Ester: The triazole ring is then attached to the benzoate ester through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-amino-4-(1h-1,2,4-triazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted benzoate esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-4-(1h-1,2,4-triazol-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 3-amino-4-(1h-1,2,4-triazol-1-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another compound with a triazole ring attached to a benzoic acid moiety.
Uniqueness
Ethyl 3-amino-4-(1h-1,2,4-triazol-1-yl)benzoate is unique due to its specific ester linkage, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H12N4O2 |
|---|---|
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
ethyl 3-amino-4-(1,2,4-triazol-1-yl)benzoate |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)8-3-4-10(9(12)5-8)15-7-13-6-14-15/h3-7H,2,12H2,1H3 |
InChI-Schlüssel |
SOTYFSYKPHCIIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2C=NC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13574513.png)


![3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine](/img/structure/B13574520.png)
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride](/img/structure/B13574522.png)


![1,3-Dioxoisoindolin-2-YL bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13574538.png)


